molecular formula C13H9FN4O B11791485 3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine

3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine

Cat. No.: B11791485
M. Wt: 256.23 g/mol
InChI Key: BQSFZJBKEZAHMD-UHFFFAOYSA-N
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Description

3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a heterocyclic compound that features a fluorophenyl group, an oxadiazole ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine typically involves the formation of the oxadiazole ring followed by the introduction of the fluorophenyl and pyridine groups. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce an amine derivative .

Scientific Research Applications

3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is unique due to its specific combination of a fluorophenyl group, an oxadiazole ring, and a pyridine ring.

Properties

Molecular Formula

C13H9FN4O

Molecular Weight

256.23 g/mol

IUPAC Name

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine

InChI

InChI=1S/C13H9FN4O/c14-9-5-3-8(4-6-9)12-17-13(19-18-12)10-2-1-7-16-11(10)15/h1-7H,(H2,15,16)

InChI Key

BQSFZJBKEZAHMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)C2=NC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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